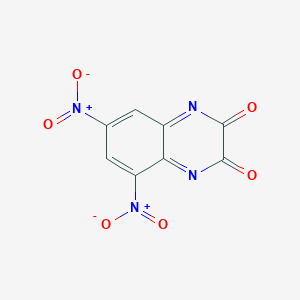
5,7-Dinitroquinoxaline-2,3-dione
准备方法
MNQX的合成涉及在三乙胺和硫酸的存在下,2-甲基-5-硝基苯胺与5-甲氧基吲哚的缩合。 然后使用连二亚硫酸钠将所得产物还原为MNQX
化学反应分析
MNQX经历了几种类型的化学反应,包括:
氧化: MNQX在特定条件下可以被氧化,导致形成各种氧化产物。
还原: MNQX的还原通常涉及连二亚硫酸钠等试剂,它们将硝基还原为氨基。
取代: MNQX可以进行取代反应,特别是在硝基上,在适当条件下,硝基可以被其他官能团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和连二亚硫酸钠等还原剂。这些反应形成的主要产物取决于使用的具体条件和试剂。
科学研究应用
Neuroprotection
DNQX has been extensively studied for its neuroprotective properties against excitotoxicity caused by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that DNQX can block the cytotoxic effects associated with these neurotransmitters, providing a protective effect in models of neurodegenerative diseases such as Alzheimer's and ischemic stroke .
Synaptic Plasticity and Learning
Studies have highlighted DNQX's role in understanding synaptic plasticity—the ability of synapses to strengthen or weaken over time. By inhibiting AMPA receptors, DNQX helps elucidate the mechanisms underlying learning and memory processes .
Behavioral Studies
In behavioral neuroscience, DNQX is used to investigate the effects of glutamate receptor antagonism on various behaviors. For instance, it has been shown to affect anxiety-like behaviors in rodent models by modulating serotonergic activity in the dorsal raphe nucleus .
Neuroprotective Effects
A study demonstrated that DNQX effectively blocked NMDA-induced neurotoxicity in vitro, showcasing its potential as a therapeutic agent for conditions like traumatic brain injury . The findings suggest that by antagonizing NMDA receptors, DNQX can significantly reduce neuronal death caused by excitotoxicity.
Impact on Learning and Memory
Research involving rat models showed that administration of DNQX impaired performance in memory tasks that rely on hippocampal function, indicating its critical role in synaptic plasticity related to learning processes .
作用机制
MNQX通过与N-甲基-D-天冬氨酸受体的甘氨酸位点结合而发挥作用,从而抑制其活化。这种抑制阻止了钙离子的流入,而钙离子对于受体在突触可塑性和神经传递中的作用至关重要。 MNQX也作为AMPA和海藻酸受体的拮抗剂发挥作用,尽管效力较低 .
相似化合物的比较
MNQX在结构上与其他喹喔啉衍生物有关,如CNQX(6-氰基-7-硝基喹喔啉-2,3-二酮)。 虽然这两种化合物都作为N-甲基-D-天冬氨酸受体的拮抗剂发挥作用,但与CNQX相比,MNQX在甘氨酸位点的效力更高 。其他类似的化合物包括DNQX(6,7-二硝基喹喔啉-2,3-二酮)和NBQX(2,3-二羟基-6-硝基-7-磺酰胺-苯并[f]喹喔啉),它们也作为离子型谷氨酸受体的拮抗剂发挥作用。
结论
MNQX是科学研究中一种有价值的化合物,特别是在神经过程的研究以及潜在的治疗应用方面。其独特的特性以及对N-甲基-D-天冬氨酸受体的强效拮抗作用使其成为理解突触可塑性和神经传递的重要工具。
生物活性
5,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-studied compound known for its significant biological activities, particularly as a selective antagonist of ionotropic glutamate receptors. This article delves into its mechanisms of action, neuroprotective properties, and potential therapeutic applications based on diverse research findings.
DNQX is classified as a competitive antagonist at both AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors (iGluRs). Its chemical structure allows it to effectively inhibit excitatory neurotransmission mediated by these receptors, which are crucial in various neurological processes.
Key Mechanisms:
- Receptor Antagonism : DNQX selectively binds to AMPA and kainate receptors, blocking their activation by glutamate. This action is vital in preventing excitotoxicity associated with conditions like stroke and neurodegenerative diseases .
- Neuroprotective Effects : Studies indicate that DNQX exhibits neuroprotective properties against glutamate-induced neurotoxicity. It effectively mitigates the cytotoxic effects of N-methyl-D-aspartate (NMDA) by antagonizing glycine co-agonist activity at the NMDA receptor-channel complex .
Neuroprotection
Research has demonstrated that DNQX protects neurons from excitotoxic damage. For instance, in rat models, DNQX administration significantly reduced neuronal death caused by excessive glutamate exposure .
Behavioral Studies
In behavioral neuroscience, DNQX has been shown to influence addiction-related behaviors. It can block the acquisition of conditioned place preference for cocaine in rodent models, indicating its role in modulating dopaminergic pathways associated with reward mechanisms .
Case Studies
- Neurotoxicity Mitigation : A study found that DNQX effectively reduced the neurotoxic effects of kainate in hippocampal slices, suggesting its potential use in preventing damage during ischemic events .
- Behavioral Sensitization : In experiments involving amphetamine-induced sensitization in mice, DNQX was able to block both the onset and expression of sensitization without altering the overall effects of amphetamine itself. This indicates a specific role for AMPA receptors in the sensitization process .
属性
IUPAC Name |
5,7-dinitroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJVOWTLOXTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154993 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125910-83-0 | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















